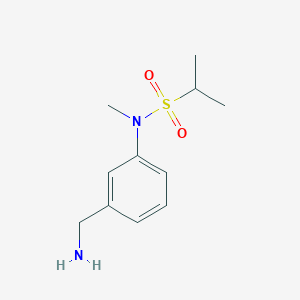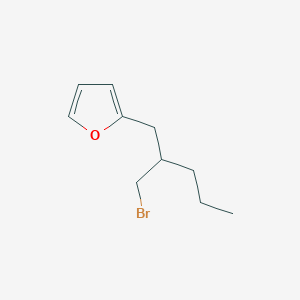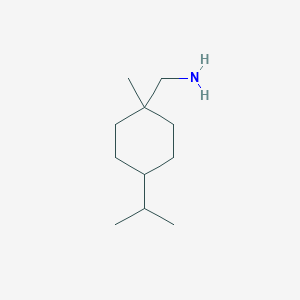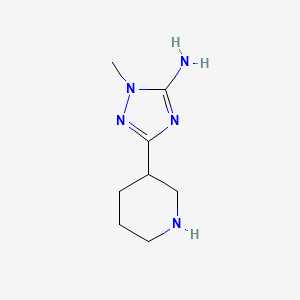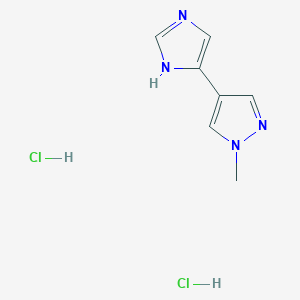
4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride is a chemical compound that features a unique structure combining an imidazole ring and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out in an aqueous medium at room temperature, followed by crystallization to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted imidazole or pyrazole derivatives.
科学研究应用
4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
4-(1H-Imidazol-1-yl)benzoate: Another imidazole derivative used in chemical synthesis.
1,4-Di(1H-imidazol-4-yl)benzene: Used in the formation of metal-organic frameworks.
Uniqueness
4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride is unique due to its combined imidazole and pyrazole structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
属性
分子式 |
C7H10Cl2N4 |
|---|---|
分子量 |
221.08 g/mol |
IUPAC 名称 |
4-(1H-imidazol-5-yl)-1-methylpyrazole;dihydrochloride |
InChI |
InChI=1S/C7H8N4.2ClH/c1-11-4-6(2-10-11)7-3-8-5-9-7;;/h2-5H,1H3,(H,8,9);2*1H |
InChI 键 |
UDOXWJMNXVQSQK-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)C2=CN=CN2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



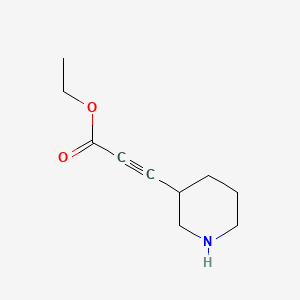
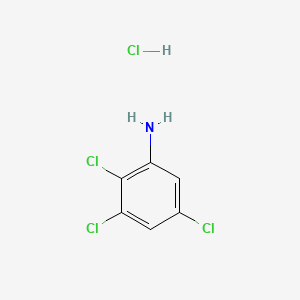
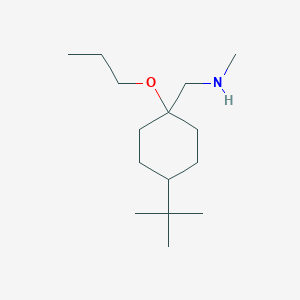
![beta-D-Glucopyranoside, 4-[2-(3-hydroxy-5-methoxyphenyl)ethenyl]phenyl, (E)-; 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl beta-D-glucopyranoside](/img/structure/B13640250.png)
![2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate](/img/structure/B13640254.png)
